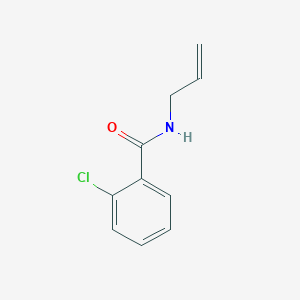

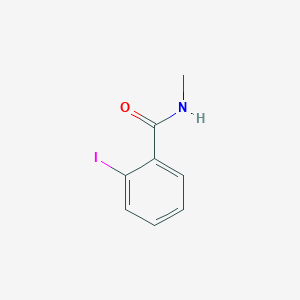

N-allyl-2-chlorobenzamide

Descripción general

Descripción

Synthesis Analysis

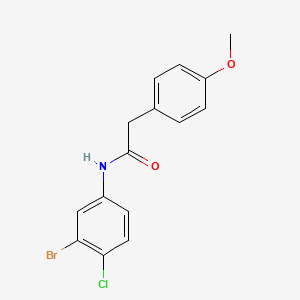

The synthesis of N-allyl-2-chlorobenzamide involves several steps. One method involves the use of a less expensive, highly abundant, and air-stable Co (III) catalyst via a C–H activation . The N–Cl bond of N-chlorobenzamide serves as an internal oxidant, thus avoiding the need for an external metal oxidant . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

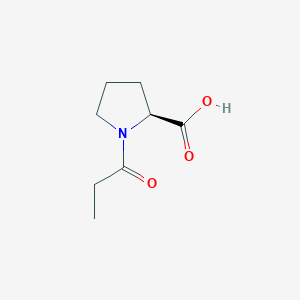

The molecular structure of N-allyl-2-chlorobenzamide can be analyzed using various methods. For example, the structure can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

N-allyl-2-chlorobenzamide can undergo various chemical reactions. For instance, it can participate in a [4+2]-annulation with alkylidenecyclopropanes at room temperature . This reaction leads to the efficient synthesis of substituted 3,4-dihydroisoquinolinones . The deuterium labeling and kinetic isolabelling studies reveal that the C–H activation is a rate-determining step in this cyclization reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of N-allyl-2-chlorobenzamide can be analyzed using various methods. For example, its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol.Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

N-Allyl-2-Chlorobenzamide has been involved in studies exploring synthetic pathways for complex chemical structures. For example, it was used in the synthesis of pharmaceutically important 3,4-dihydroisoquinolinone derivatives through a Co(III)-catalyzed [4 + 2] annulation process with substituted alkenes (Yadav & Jeganmohan, 2022).

Additionally, N-allyl-2-chlorobenzamide derivatives have been synthesized for potential use as CCR5 antagonists, which are relevant in the context of HIV research and treatment. One such derivative showed significant bioactivity in experimental settings (Cheng De-ju, 2015).

Environmental Impacts and Safety

- Research on the environmental impact of related compounds, such as 2-chlorobenzamide, a degradation product of certain insecticides, has been conducted. This research is essential for understanding the environmental safety and potential carcinogenic effects of these compounds (Lu, Zhou, & Liu, 2004).

Pharmacological Research

- Studies have been conducted to explore the analgesic properties of compounds structurally similar to N-allyl-2-chlorobenzamide. For example, 1-allyl-3-(2-chlorobenzoyl) thiourea was synthesized and found to exhibit significant pain inhibition activity, potentially offering insights into new analgesic drug candidates (Shalas, Siswandono, & Rudyanto, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that benzamides, a class of compounds to which n-allyl-2-chlorobenzamide belongs, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific mode of action would depend on the structural features of the benzamide derivative and the nature of its target.

Biochemical Pathways

Benzamides can influence a variety of biochemical pathways depending on their specific targets . For instance, they may affect signal transduction pathways, metabolic pathways, or gene expression pathways.

Propiedades

IUPAC Name |

2-chloro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTKKTTXRXQMEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390547 | |

| Record name | N-allyl-2-chlorobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66896-68-2 | |

| Record name | N-allyl-2-chlorobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-Methoxyphenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione](/img/structure/B3060632.png)